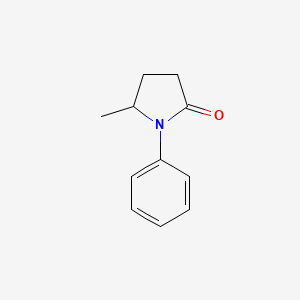![molecular formula C13H8BrNOS B11767184 8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one CAS No. 935433-69-5](/img/structure/B11767184.png)
8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one is a chemical compound belonging to the dibenzo[b,f][1,4]thiazepine family This compound is characterized by a bromine atom attached to the dibenzo[b,f][1,4]thiazepine core, which is a tricyclic structure containing nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one typically involves the bromination of dibenzo[b,f][1,4]thiazepin-11(10H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding dibenzo[b,f][1,4]thiazepine.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the reduced dibenzo[b,f][1,4]thiazepine derivative.
Scientific Research Applications
8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, including antipsychotic and antidepressant agents.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets. In medicinal chemistry, derivatives of this compound act on neurotransmitter receptors such as dopamine and serotonin receptors, modulating their activity. The compound’s structure allows it to fit into the receptor binding sites, leading to either agonistic or antagonistic effects, depending on the specific derivative.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]thiazepin-11(10H)-one: The parent compound without the bromine atom.
Quetiapine: A well-known antipsychotic drug with a similar dibenzo[b,f][1,4]thiazepine core.
Clozapine: Another antipsychotic with a related structure.
Uniqueness
8-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterparts. This modification can enhance its binding affinity to certain receptors or change its pharmacokinetic properties, making it a valuable compound for drug development and other applications.
Properties
CAS No. |
935433-69-5 |
|---|---|
Molecular Formula |
C13H8BrNOS |
Molecular Weight |
306.18 g/mol |
IUPAC Name |
3-bromo-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C13H8BrNOS/c14-8-5-6-12-10(7-8)15-13(16)9-3-1-2-4-11(9)17-12/h1-7H,(H,15,16) |
InChI Key |
AAPNIRAAONEABN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[[(2R)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11767110.png)
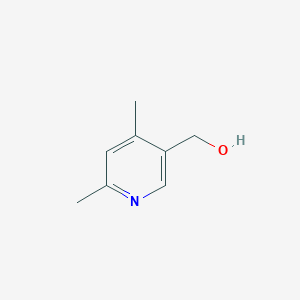
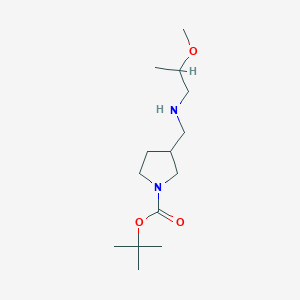
![(1R,3S)-3-[(benzyloxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B11767136.png)
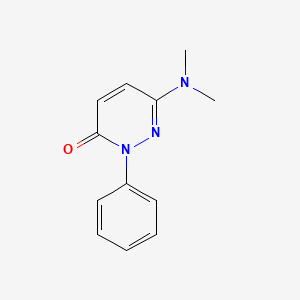
![N,N,1-trimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B11767142.png)
![4-(2-Chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B11767144.png)
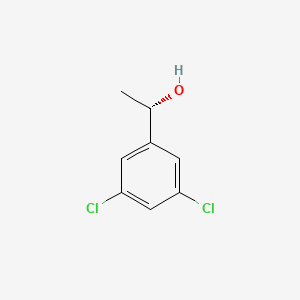
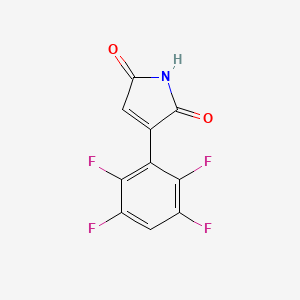
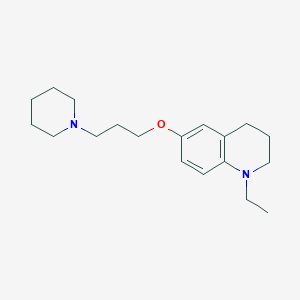
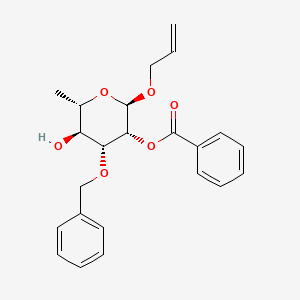
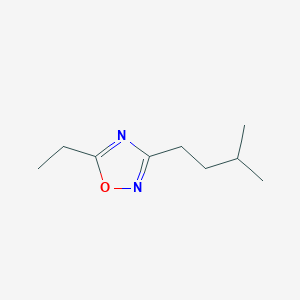
![tert-butyl N-[(1S,3R)-3-(methylamino)cyclopentyl]carbamate](/img/structure/B11767170.png)
